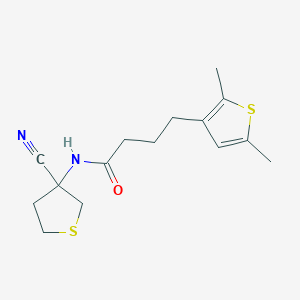
2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives, like 2-(4-(Isopropylsulfonyl)benzamido)thiophene-3-carboxamide, have been utilized in the synthesis of various heterocyclic compounds. Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters towards different nitrogen nucleophiles to yield a variety of derivatives including pyrazole, isoxazole, and pyrimidines (Mohareb et al., 2004).
Inhibitory Activity Toward Human Leukocyte Elastase
2-(diethylamino)thieno[1,3]oxazin-4-ones, derived from ethyl 2-aminothiophene-3-carboxylates, have been synthesized and evaluated for inhibitory activity against human leukocyte elastase (HLE). Gütschow et al. (1999) identified that these compounds act as acyl-enzyme inhibitors of HLE, which is significant for therapeutic applications (Gütschow et al., 1999).
Dearomatising Rearrangements in Synthetic Chemistry
Clayden et al. (2004) investigated the dearomatising cyclisation of thiophene-3-carboxamides, revealing their transformation into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This study highlights the potential of thiophene derivatives in organic synthesis and drug discovery (Clayden et al., 2004).
Selective Esterification in Organic Synthesis
Zhang et al. (2014) explored the esterification of 3,4-(Hydroxymethyl-ethylenedioxy)thiophene with tetrathiafulvalene carried carboxylic acid group, demonstrating selective reactivity which is important in organic synthesis and material science (Zhang et al., 2014).
Antibiotic and Antibacterial Applications
Ahmed (2007) synthesized 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, a thiophene derivative, and evaluated its biological activity as antibiotics against Gram-positive and Gram-negative bacteria. This suggests the potential of thiophene derivatives in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Potential in Pharmacological Applications
Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities. This demonstrates the potential of thiophene derivatives in pharmacology and therapeutics (Amr et al., 2010).
Properties
IUPAC Name |
2-[(4-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-9(2)23(20,21)11-5-3-10(4-6-11)14(19)17-15-12(13(16)18)7-8-22-15/h3-9H,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKIOVXNRRUFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)


![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)


![6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2561576.png)

